molecular formula C15H14ClSi B12541232 CID 78061173

CID 78061173

Katalognummer: B12541232
Molekulargewicht: 257.81 g/mol
InChI-Schlüssel: IEDDJJOZSHQLEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78061173” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78061173 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78061173 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 78061173 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different medical conditions.

    Industry: this compound is used in industrial processes, including the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of CID 78061173 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78061173 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C15H14ClSi

Molekulargewicht

257.81 g/mol

InChI

InChI=1S/C15H14ClSi/c16-13-17(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2

InChI-Schlüssel

IEDDJJOZSHQLEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=C[Si](CCl)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.